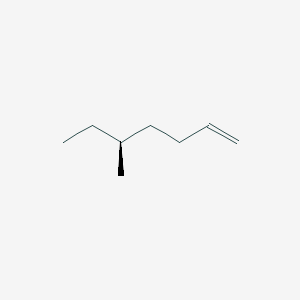
(5S)-5-methylhept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-methylhept-1-ene is a chemical compound that belongs to the class of alkenes. It is commonly used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
(5S)-5-methylhept-1-ene has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis.
Mécanisme D'action
The mechanism of action of (5S)-5-methylhept-1-ene is not fully understood. However, it is believed to act as a ligand for certain receptors in the body, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
(5S)-5-methylhept-1-ene has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, leading to sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5S)-5-methylhept-1-ene in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of (5S)-5-methylhept-1-ene in scientific research. One area of interest is its potential use as a natural preservative in food and cosmetic products. Another area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, (5S)-5-methylhept-1-ene is a chemical compound that has various applications in scientific research. Its unique properties and potential for future applications make it an important compound for further study.
Méthodes De Synthèse
(5S)-5-methylhept-1-ene can be synthesized using various methods. One of the most common methods is through the dehydration of (5S)-5-methylheptan-1-ol using a strong acid catalyst such as sulfuric acid. Another method involves the reduction of 5-methylhept-1-yne using a metal catalyst such as palladium.
Propriétés
Numéro CAS |
16197-40-3 |
|---|---|
Nom du produit |
(5S)-5-methylhept-1-ene |
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(5S)-5-methylhept-1-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3/t8-/m0/s1 |
Clé InChI |
WNEYWVBECXCQRT-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@H](C)CCC=C |
SMILES |
CCC(C)CCC=C |
SMILES canonique |
CCC(C)CCC=C |
Point d'ébullition |
113.3 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



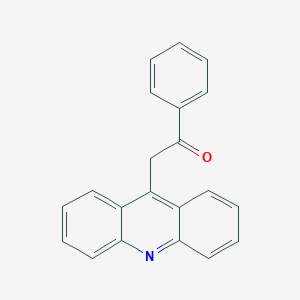
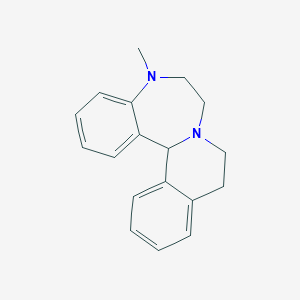
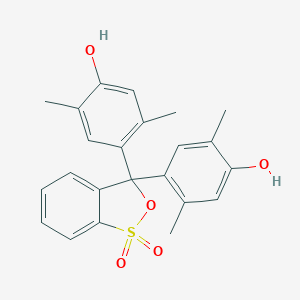
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
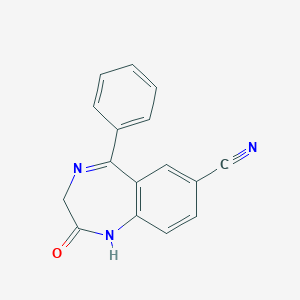
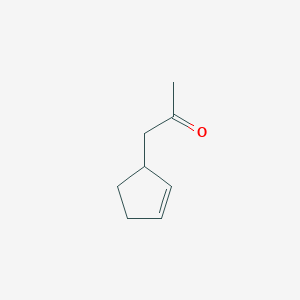
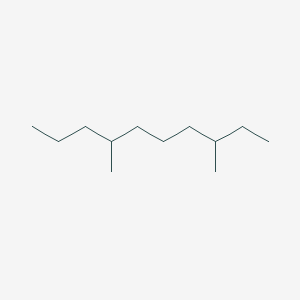
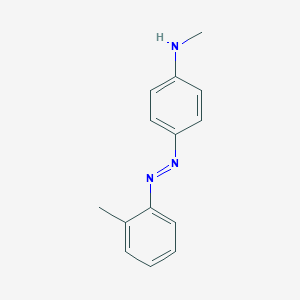
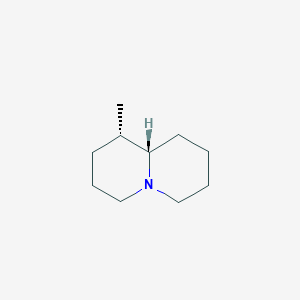
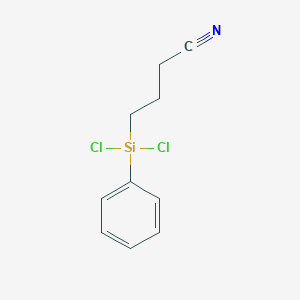
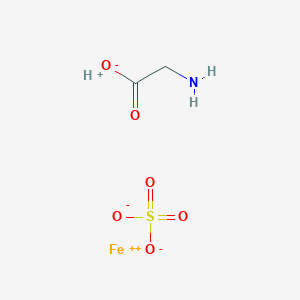
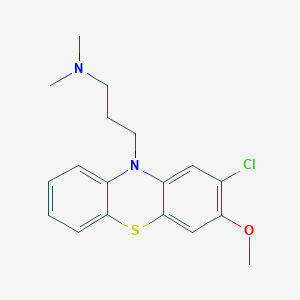
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)